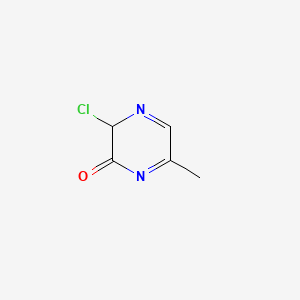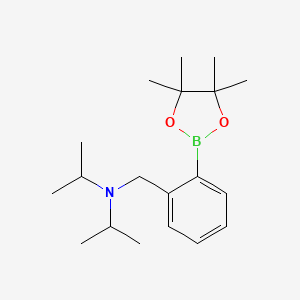![molecular formula C8H8O2S B15131799 5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 19156-53-7](/img/structure/B15131799.png)
5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a heterocyclic compound that contains both sulfur and carbon atoms in its structure. This compound is part of the thiophene family, which is known for its versatile synthetic applicability and interesting pharmacological properties. Thiophenes are widely used as building blocks in many agrochemicals and pharmaceuticals, including antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, local anesthetic, and antitumor agents .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of new drugs and as a probe to study biological processes.
Industry: It is used in the production of liquid crystals and other advanced materials.
作用機序
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: This compound has a similar structure but contains an additional benzene ring, which can affect its chemical properties and applications.
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester: This compound contains an amino group and an ethyl ester, which can influence its reactivity and biological activity.
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its specific structure, which combines a cyclopentane ring with a thiophene ring. This unique structure contributes to its versatile reactivity and wide range of applications in various fields.
特性
CAS番号 |
19156-53-7 |
|---|---|
分子式 |
C8H8O2S |
分子量 |
168.21 g/mol |
IUPAC名 |
5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-4-11-7-3-1-2-5(6)7/h4H,1-3H2,(H,9,10) |
InChIキー |
FOEWQEWMTUGMEW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
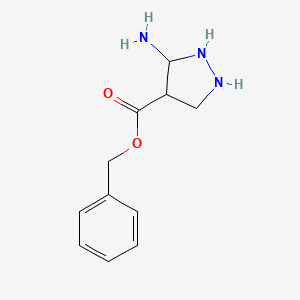

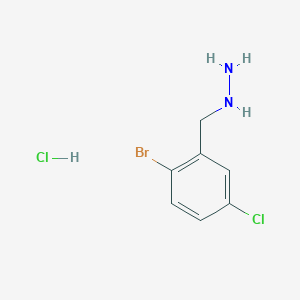
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
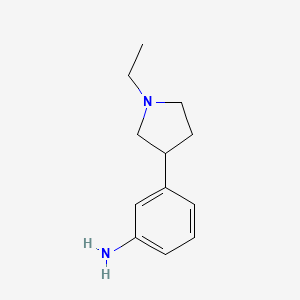
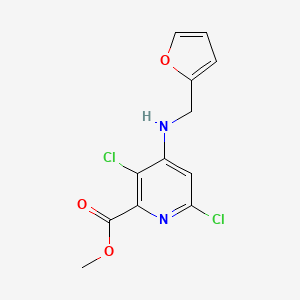
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
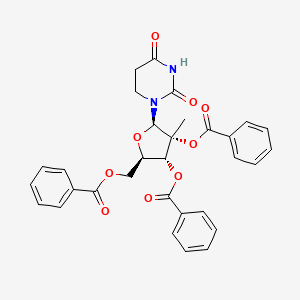
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
